molecular formula C43H82O6 B8262241 Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester CAS No. 25708-03-6

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester

Cat. No.: B8262241
CAS No.: 25708-03-6
M. Wt: 695.1 g/mol
InChI Key: XTHFMIVZMLNNFC-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester (CAS: 93378-76-8) is a glycerol-derived ester with two dodecanoyloxy groups (C₁₂ chains) and a hexadecanoic acid (palmitic acid) backbone. This compound belongs to a class of structured lipids and has been identified in diverse contexts, including plant extracts (e.g., Mentha longifolia, Retama monosperma) and food products like Ras cheese . Its structural analogues differ primarily in substituent groups (e.g., acyl chain length, silyl or acetyl modifications), which influence physicochemical properties and bioactivity.

Properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-27-30-33-36-42(45)48-39-40(49-43(46)37-34-31-28-24-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-17-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFMIVZMLNNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564386
Record name 2,3-Bis(dodecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25708-03-6
Record name 2,3-Bis(dodecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester typically involves esterification reactions. The process begins with the reaction of dodecanoic acid with glycerol to form 2,3-bis(dodecanoyloxy)propyl ester. This intermediate is then reacted with hexadecanoic acid under acidic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Pathways

Hexadecanoic acid plays significant roles in several biochemical processes:

  • Lipid Metabolism : Involved in the synthesis and degradation of lipids.
  • Signal Transduction : May participate in cellular signaling processes that regulate physiological functions.

Cell Membrane Interaction Studies

Research indicates that compounds similar to Hexadecanoic acid can alter membrane fluidity. This property is crucial for understanding how fatty acid esters impact membrane-bound enzyme activity and cellular responses to external stimuli.

Energy Storage Mechanisms

Hexadecanoic acid is implicated in energy storage within cells. Its structure suggests it may serve as a reserve energy source, particularly in adipose tissues where lipid storage is prevalent.

Therapeutic Potential

Emerging studies highlight the potential therapeutic applications of fatty acid esters in treating metabolic disorders. The interaction of Hexadecanoic acid with metabolic pathways positions it as a candidate for further investigation in drug development.

Study 1: Interaction with Cell Membranes

A study focused on the effects of fatty acid esters on cell membranes demonstrated that Hexadecanoic acid could enhance or inhibit the activity of membrane-bound enzymes, thus influencing cellular responses to various stimuli.

Study 2: Role in Energy Storage

Research findings indicate that fatty acid esters are critical for energy storage mechanisms within cells. Hexadecanoic acid's structural characteristics suggest its utility as an energy reserve, especially within adipose tissues.

Study 3: Metabolic Disorder Treatment

Recent investigations into the therapeutic applications of fatty acid esters have revealed their potential role in managing metabolic disorders. The compound's interactions with lipid metabolism pathways warrant further exploration for clinical applications.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Key Research Findings

Antimicrobial Potential: The target compound is a minor constituent in Mentha longifolia essential oils (15%), suggesting a role in plant defense mechanisms .

Food Science Applications: Its tetradecanoyloxy analogue in Ras cheese contributes to lipid profiles, influencing texture and flavor retention .

Pharmaceutical Relevance : TMS variants exhibit antiplatelet activity, though the target compound’s bioactivity remains understudied .

Biological Activity

Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester, also known as a derivative of palmitic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antioxidant and antibacterial properties, and presents relevant data from various studies.

Chemical Structure and Properties

This compound is a lipid compound characterized by its long hydrocarbon chain and ester functional groups. The structure can be represented as follows:

  • Chemical Formula : C34_{34}H66_{66}O4_{4}
  • Molecular Weight : 550.9 g/mol

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress in biological systems. Recent studies have demonstrated that hexadecanoic acid derivatives exhibit significant antioxidant properties.

Case Study: Antioxidant Activity Assessment

A study investigated the antioxidant potential of hexadecanoic acid extracted from Excoecaria agallocha L. using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The findings indicated that the antioxidant activity ranged from 65.52% to 87.40% at concentrations between 100 µg/ml and 500 µg/ml . This suggests a strong capacity to neutralize free radicals, which is beneficial for preventing cellular damage.

Antibacterial Activity

The antibacterial properties of hexadecanoic acid are particularly noteworthy due to the rising concern over antibiotic resistance. Several studies have explored its efficacy against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of hexadecanoic acid methyl ester against multidrug-resistant (MDR) bacteria, notable results were observed. The compound exhibited moderate antibacterial activity against several strains including Escherichia coli and Klebsiella pneumoniae. The inhibition zones measured were as follows:

Bacterial StrainInhibition Zone (mm)
A. hydrophilia13.2 ± 0.02
V. harveyi13.1 ± 0.10
B. subtilis12.10 ± 0.01
E. coli11.02 ± 0.03
K. pneumoniae11.30 ± 0.02

These results indicate that hexadecanoic acid could serve as a natural antibacterial agent, potentially useful in pharmaceutical applications .

The mechanisms through which hexadecanoic acid exerts its biological effects are still under investigation. However, it is believed that its long-chain fatty acid structure allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Q & A

Q. How can researchers confirm the structural identity of Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR spectra to identify ester carbonyl signals (~170 ppm in ¹³C NMR) and characteristic splitting patterns for the glycerol backbone and acyl chains .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) matching the molecular formula (C₅₃H₁₀₂O₆ for related analogs) and fragmentation patterns of trimethylsilyl (TMS) derivatives .
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretching vibrations (~1740 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) .

Q. What are the key physical-chemical properties critical for handling this compound in laboratory settings?

  • Methodological Answer : Key properties include:
PropertyValueRelevance
Boiling Point~471.9°CDetermines purification via distillation
Density0.897 g/cm³Influences solvent selection for solubility
Refractive Index1.444Critical for purity assessment via polarimetry
Flash Point~198.7°CSafety protocols for flammability
These parameters guide storage (desiccated, inert atmosphere) and experimental design (e.g., solvent compatibility) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise due to bioavailability or metabolic degradation. Strategies include:
  • Stability Assays : Perform LC-MS/MS to track metabolite formation in simulated physiological conditions (e.g., liver microsomes) .
  • Bioavailability Enhancement : Use nanoparticle encapsulation (e.g., fibroin-based carriers) to improve delivery, as demonstrated for similar fatty acid esters .
  • Dose-Response Calibration : Compare in vitro IC₅₀ values (e.g., cytotoxicity in cell lines) with in vivo efficacy thresholds, adjusting for pharmacokinetic parameters .

Q. What experimental strategies optimize the synthesis yield of this ester while minimizing by-products?

  • Methodological Answer : Optimization steps include:
FactorStrategyReference
CatalystsUse lipases (e.g., Candida antarctica) for regioselective acylation of glycerol, reducing side reactions .
Solvent SystemAnhydrous toluene or pyridine to prevent hydrolysis of acyl chlorides .
TemperatureMaintain 60–80°C for optimal reaction kinetics without degrading sensitive silyl-protected intermediates .
  • Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate mono-, di-, and triesters .

Q. How can the anti-inflammatory mechanisms of this compound be systematically validated in preclinical models?

  • Methodological Answer : Use a tiered approach:

In Vitro : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA, with dose-dependent controls .

In Vivo : Employ murine models (e.g., carrageenan-induced paw edema) to assess edema reduction and histopathological changes .

Molecular Targets : Conduct docking studies or Western blotting to evaluate interactions with COX-2 or NF-κB pathways, referencing structural analogs like oleic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer : Contradictions may stem from cell-specific metabolism or assay conditions. Mitigate by:
  • Standardized Protocols : Use identical cell lines (e.g., HepG2 vs. MCF-7), culture media, and exposure times .
  • Control Compounds : Include reference standards (e.g., palmitic acid esters) to benchmark cytotoxicity thresholds .
  • Mechanistic Profiling : Perform flow cytometry to distinguish apoptosis vs. necrosis, clarifying mode of action .

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